
1,1-Difluoro-3-isocyanatopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-3-isocyanatopropane is a chemical compound with the molecular formula C4H5F2NO. . The compound contains an isocyanate group and two fluorine atoms attached to a propane backbone, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-isocyanatopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-difluoropropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene.
化学反応の分析
Types of Reactions
1,1-Difluoro-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate reactions involving the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
1,1-Difluoro-3-isocyanatopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential use in the development of biologically active compounds. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these compounds.
Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds are often more resistant to metabolic degradation, making them attractive candidates for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials. The isocyanate group allows for the formation of polyurethanes and other polymeric materials with unique properties.
作用機序
The mechanism of action of 1,1-difluoro-3-isocyanatopropane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various products such as ureas and carbamates. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis.
類似化合物との比較
Similar Compounds
1,1-Difluoro-2-isocyanatopropane: Similar structure but with the isocyanate group attached to a different carbon atom.
1,1-Difluoro-3-methyl-2-isocyanatopropane: Contains an additional methyl group, which can influence its reactivity and properties.
1,1-Difluoro-3-isocyanatobutane: Similar structure but with an extended carbon chain.
Uniqueness
1,1-Difluoro-3-isocyanatopropane is unique due to the specific positioning of the isocyanate group and the fluorine atoms. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and industrial applications.
特性
分子式 |
C4H5F2NO |
|---|---|
分子量 |
121.09 g/mol |
IUPAC名 |
1,1-difluoro-3-isocyanatopropane |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3-8/h4H,1-2H2 |
InChIキー |
XXTZXRHKXLYZTE-UHFFFAOYSA-N |
正規SMILES |
C(CN=C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



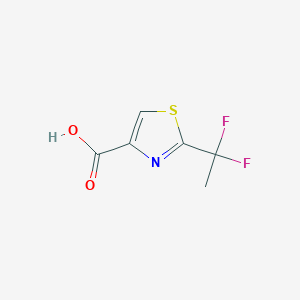
amino}acetamide](/img/structure/B13595210.png)
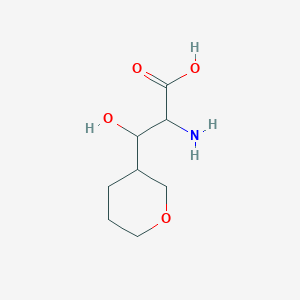
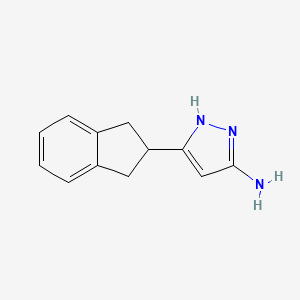

![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
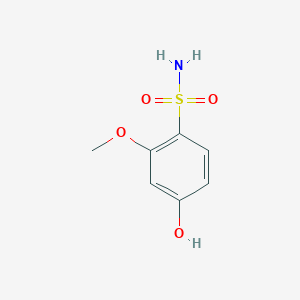
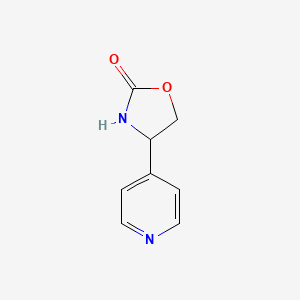

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
